

# The Spectroscopic Signature of $\alpha$ -Isomethyl Ionone: A Guide to Structural Elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

**Cat. No.:** B093177

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This technical guide provides an in-depth analysis of the spectroscopic data for  $\alpha$ -isomethyl ionone (CAS 127-51-5), a key aroma chemical celebrated for its characteristic woody and violet floral scent. Intended for researchers, analytical chemists, and professionals in the fragrance and flavor industries, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles of spectral interpretation and the rationale behind experimental choices, ensuring a comprehensive understanding of the molecule's structural characterization.

## Introduction to $\alpha$ -Isomethyl Ionone

$\alpha$ -Isomethyl ionone, systematically named **(3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one**, is a C14 norsesquiterpenoid.<sup>[1]</sup> Its molecular structure, a fusion of a trimethyl-cyclohexene ring and a methyl-substituted enone side chain, gives rise to its unique olfactory properties. Given that its synthesis can produce a mixture of isomers, precise spectroscopic analysis is paramount for unambiguous identification and quality control.<sup>[2]</sup>

### Molecular Structure and Properties:

- Chemical Formula: C<sub>14</sub>H<sub>22</sub>O<sup>[3]</sup>
- Molecular Weight: 206.32 g/mol <sup>[3]</sup>

- Appearance: Colorless to pale-straw colored liquid[1]

The following sections will dissect the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, providing a foundational understanding of how each technique fingerprints this important molecule.

Caption: Structure of  $\alpha$ -Isomethyl Ionone with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural assignment is possible.

## Expertise & Causality: Experimental Choices

For a molecule like  $\alpha$ -isomethyl ionone, which is typically a liquid, sample preparation is straightforward. Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent solvent choice as it is relatively non-polar, capable of dissolving the analyte, and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-defined and do not typically interfere with the signals of interest.[2] A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve most of the proton signals.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides a map of all the unique proton environments in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for  $\alpha$ -Isomethyl Ionone ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (See Structure Diagram)
~5.9-6.1	m	1H	=CH- (Side Chain)
~5.4	br s	1H	=CH- (Ring)
~2.8	m	1H	-CH- (Ring, adjacent to side chain)
~2.3	s	3H	-COCH <sub>3</sub>
~2.0	m	2H	-CH <sub>2</sub> - (Ring)
~1.8	s	3H	=C-CH <sub>3</sub> (Side Chain)
~1.6	s	3H	=C-CH <sub>3</sub> (Ring)
~1.4	m	2H	-CH <sub>2</sub> - (Ring)
~0.9	s	3H	-C(CH <sub>3</sub> ) <sub>2</sub>

| ~0.8 | s | 3H | -C(CH<sub>3</sub>)<sub>2</sub> |

(Data interpreted from spectral information available at SpectraBase[4])

Interpretation:

- Downfield Region ( $\delta > 4.5$  ppm): The two signals in this region correspond to the olefinic protons. The signal around 5.9-6.1 ppm is attributed to the proton on the butenone side chain, while the broad singlet around 5.4 ppm is characteristic of the proton on the trisubstituted double bond within the cyclohexene ring.
- Aliphatic Region ( $\delta 1.0-3.0$  ppm): The singlet at ~2.3 ppm is a classic signature of a methyl ketone (-COCH<sub>3</sub>). The complex multiplet at ~2.8 ppm corresponds to the allylic methine proton on the ring, which is coupled to adjacent protons. The signals for the two methylene groups (-CH<sub>2</sub>-) in the ring appear as multiplets around 2.0 and 1.4 ppm.
- Upfield Region ( $\delta < 1.0$  ppm): The two sharp singlets at ~0.9 and ~0.8 ppm are assigned to the geminal dimethyl groups on the C6 of the ring. Their magnetic inequivalence is due to the

chiral center at C1. The singlets at ~1.8 and ~1.6 ppm correspond to the methyl groups attached to the double bonds of the side chain and ring, respectively.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for  $\alpha$ -Isomethyl Ionone (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment (See Structure Diagram)
~198.0	C=O	Ketone Carbonyl
~150.0	C	Quaternary C (Side Chain)
~135.0	CH	Olefinic CH (Side Chain)
~132.0	C	Quaternary C (Ring)
~125.0	CH	Olefinic CH (Ring)
~55.0	CH	Methine C1
~34.0	C	Quaternary C6
~32.0	CH <sub>2</sub>	Methylene C4
~28.0	CH <sub>3</sub>	Gem-dimethyl
~27.5	CH <sub>3</sub>	Gem-dimethyl
~25.0	CH <sub>3</sub>	Ketone methyl
~23.0	CH <sub>3</sub>	Ring methyl
~22.0	CH <sub>2</sub>	Methylene C5

| ~20.0 | CH<sub>3</sub> | Side chain methyl |

(Data interpreted from spectral information available at SpectraBase[4] and compared with related compounds[5])

Interpretation:

- **Carbonyl Carbon:** The signal furthest downfield, around 198.0 ppm, is characteristic of the ketone carbonyl carbon.
- **Olefinic Carbons:** Four signals appear in the olefinic region (120-150 ppm), corresponding to the four  $sp^2$  hybridized carbons of the two double bonds.
- **Aliphatic Carbons:** The remaining nine signals in the upfield region correspond to the  $sp^3$  hybridized carbons, including the two quaternary carbons, one methine, two methylenes, and five distinct methyl groups.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.[\[6\]](#)

## Expertise & Causality: Experimental Choices

For a liquid sample like  $\alpha$ -isomethyl ionone, the simplest IR sampling method is to prepare a "neat" sample. This involves placing a single drop of the liquid between two salt plates (typically NaCl or KBr), which are transparent to IR radiation.[\[7\]](#) This creates a thin film through which the IR beam can pass, avoiding the use of solvents that would introduce their own interfering absorption bands.

Table 3: Key IR Absorption Bands for  $\alpha$ -Isomethyl Ionone

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode	Functional Group
~2960-2870	Strong	C-H Stretch	Alkanes ( $\text{CH}_3$ , $\text{CH}_2$ , $\text{CH}$ )
~1670	Strong	C=O Stretch	$\alpha,\beta$ -Unsaturated Ketone
~1625	Medium	C=C Stretch	Alkene

| ~1450, ~1360 | Medium | C-H Bend | Alkanes |

(Data sourced from NIST Chemistry WebBook[7])

Interpretation: The IR spectrum of  $\alpha$ -isomethyl ionone is dominated by two key features:

- Strong C=O Stretch: A very strong and sharp absorption band is observed around  $1670\text{ cm}^{-1}$ . This frequency is characteristic of a carbonyl group in an  $\alpha,\beta$ -unsaturated ketone. The conjugation with the C=C double bond lowers the frequency from that of a simple saturated ketone (which appears around  $1715\text{ cm}^{-1}$ ).
- C-H and C=C Stretches: A series of strong peaks between  $2870$  and  $2960\text{ cm}^{-1}$  confirm the presence of  $\text{sp}^3$  hybridized C-H bonds. A medium intensity peak around  $1625\text{ cm}^{-1}$  is indicative of the C=C double bond stretching vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in complex mixtures like fragrance oils.

## Expertise & Causality: Experimental Choices

Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of volatile compounds like ionones.[8] This "hard" ionization technique imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint. This allows for confident identification by comparing the obtained spectrum against established libraries like the NIST database.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of  $\alpha$ -Isomethyl Ionone

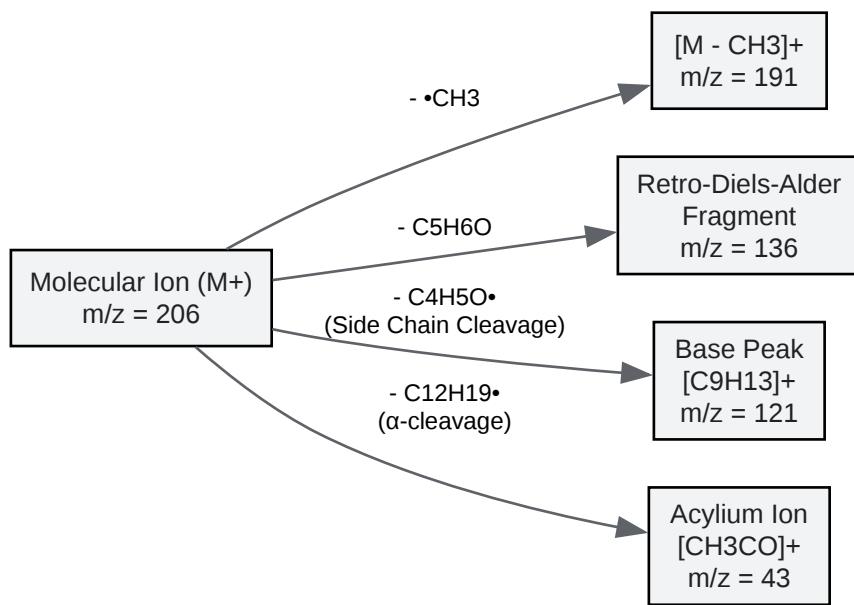
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
206	~45	[M] <sup>+</sup> (Molecular Ion)
191	~30	[M - CH <sub>3</sub> ] <sup>+</sup>
136	~60	[M - C <sub>5</sub> H <sub>6</sub> O] <sup>+</sup> (Retro-Diels-Alder)
121	100 (Base Peak)	[C <sub>9</sub> H <sub>13</sub> ] <sup>+</sup>
93	~55	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>

| 43 | ~80 | [CH<sub>3</sub>CO]<sup>+</sup> (Acylium ion) |

(Data sourced from NIST Chemistry WebBook<sup>[3]</sup> and interpreted with reference to ionone fragmentation patterns<sup>[8]</sup>)

#### Interpretation:

- Molecular Ion: The peak at m/z 206 corresponds to the molecular weight of  $\alpha$ -isomethyl ionone (C<sub>14</sub>H<sub>22</sub>O), confirming its elemental composition.<sup>[3]</sup>
- Base Peak: The most abundant ion, known as the base peak, appears at m/z 121. This stable fragment is likely formed by the cleavage of the side chain.
- Key Fragmentations:
  - [M - 15]<sup>+</sup> (m/z 191): Loss of a methyl radical ( $\bullet$ CH<sub>3</sub>) is a common initial fragmentation.
  - Retro-Diels-Alder (m/z 136): A characteristic fragmentation for cyclohexene-containing structures, resulting from the cleavage of the ring.<sup>[8]</sup>
  - Acylium Ion (m/z 43): The prominent peak at m/z 43 is the highly stable acetyl cation ([CH<sub>3</sub>CO]<sup>+</sup>), formed by cleavage alpha to the carbonyl group.



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Caption: Key fragmentation pathways for  $\alpha$ -Isomethyl Ionone in EI-MS.

## Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

## NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of  $\alpha$ -isomethyl ionone into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- <sup>1</sup>H NMR Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl<sub>3</sub>. Optimize the magnetic field homogeneity by shimming. Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Using the same sample, acquire a proton-decoupled <sup>13</sup>C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

## IR Spectrum Acquisition (Neat Sample)

- Sample Preparation: Place one drop of neat  $\alpha$ -isomethyl ionone liquid onto the surface of a clean, dry NaCl or KBr salt plate.
- Measurement: Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film.
- Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .

## GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of  $\alpha$ -isomethyl ionone ( $\sim 100\text{ ppm}$ ) in a volatile solvent such as hexane or dichloromethane.
- Chromatographic Separation: Inject  $1\text{ }\mu\text{L}$  of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). A typical oven temperature program would start at  $50^\circ\text{C}$ , hold for 2 minutes, then ramp at  $10^\circ\text{C}/\text{min}$  to  $250^\circ\text{C}$  and hold for 5 minutes.
- Mass Spectrometry: Use Electron Ionization (EI) at  $70\text{ eV}$ . Set the mass spectrometer to scan a mass range of  $\text{m/z } 40\text{-}300$ .
- Data Analysis: Identify the peak corresponding to  $\alpha$ -isomethyl ionone based on its retention time. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST/Wiley) for confirmation.

## Conclusion

The structural elucidation of  $\alpha$ -isomethyl ionone is reliably achieved through a synergistic application of NMR, IR, and MS techniques.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key  $\alpha,\beta$ -unsaturated ketone functional group. Finally, GC-MS confirms the molecular weight and provides a characteristic fragmentation fingerprint for positive identification. The data and

protocols presented in this guide serve as a comprehensive reference for the analysis and quality control of this vital fragrance compound.

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- To cite this document: BenchChem. [The Spectroscopic Signature of  $\alpha$ -Isomethyl Ionone: A Guide to Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093177#spectroscopic-data-of-alpha-isomethyl-ionone-nmr-ir-ms>

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